N-(3-chlorophenyl)-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide
Description
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Properties
IUPAC Name |
N-(3-chlorophenyl)-2-[2-(3,5-dimethylpyrazol-1-yl)-4-ethyl-6-oxopyrimidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN5O2/c1-4-15-10-18(27)24(19(22-15)25-13(3)8-12(2)23-25)11-17(26)21-16-7-5-6-14(20)9-16/h5-10H,4,11H2,1-3H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYUSOMQSPZBITQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)N(C(=N1)N2C(=CC(=N2)C)C)CC(=O)NC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chlorophenyl)-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure that includes a chlorophenyl group, a pyrazolyl moiety, and a dihydropyrimidinyl segment. The presence of these functional groups is believed to contribute to its biological activities.
Molecular Formula
- Molecular Formula : C18H22ClN3O2S
- CAS Number : 1235268-86-6
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects.
Key Mechanisms
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways.
- Receptor Modulation : It could interact with receptors that influence cell signaling pathways, affecting processes such as proliferation and apoptosis.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various pathogens.
Research Findings
Recent studies have evaluated the compound's efficacy in various biological contexts:
- Anticancer Activity : In vitro studies demonstrated that derivatives of pyrazole compounds exhibit cytotoxicity against cancer cell lines such as HCT116 and MCF-7. For instance, related compounds showed IC50 values of 1.1 µM and 1.6 µM against these cell lines, indicating significant anticancer potential .
- Anti-inflammatory Properties : Research has highlighted the anti-inflammatory effects of pyrazole derivatives, suggesting that the compound may modulate inflammatory pathways effectively .
- Antimicrobial Effects : The compound has been investigated for its antimicrobial activity, showing effectiveness against both Gram-positive and Gram-negative bacteria in preliminary assays .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:
| Compound | Structure | Biological Activity |
|---|---|---|
| Compound A | N-(3-chlorophenyl)-2-{4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}propanamide | Anticancer activity; moderate cytotoxicity |
| Compound B | 1-(3-chlorophenyl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)methanesulfonamide | Antimicrobial and anti-inflammatory properties |
Study 1: Anticancer Potential
A study evaluated the anticancer effects of pyrazole derivatives on various cancer cell lines. The results indicated that certain analogs had significant cytotoxic effects, leading to cell cycle arrest in the sub-G1 phase .
Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial properties of pyrazole compounds against common bacterial strains. Results indicated that some derivatives exhibited minimum inhibitory concentrations (MIC) as low as 31.25 µg/mL against Gram-positive bacteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
